N-(3-methylphenyl)-2-[(4-methylphenyl)sulfanyl]acetamide
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Overview
Description
N-(3-methylphenyl)-2-[(4-methylphenyl)sulfanyl]acetamide is an organic compound characterized by the presence of a sulfanyl group attached to an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methylphenyl)-2-[(4-methylphenyl)sulfanyl]acetamide typically involves the reaction of 3-methylphenylamine with 4-methylphenylsulfanylacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(3-methylphenyl)-2-[(4-methylphenyl)sulfanyl]acetamide undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The acetamide moiety can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Nitro derivatives, halogenated compounds.
Scientific Research Applications
N-(3-methylphenyl)-2-[(4-methylphenyl)sulfanyl]acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-(3-methylphenyl)-2-[(4-methylphenyl)sulfanyl]acetamide involves its interaction with specific molecular targets and pathways. The sulfanyl group can form interactions with various biological molecules, potentially leading to the modulation of enzyme activity or receptor binding. The acetamide moiety may also contribute to the compound’s overall biological activity by interacting with proteins and other cellular components .
Comparison with Similar Compounds
Similar Compounds
4-methyl-N-(4-methylphenyl)benzene sulfonamide: Similar in structure but contains a sulfonamide group instead of a sulfanyl group.
N-cyclopropyl-3-[(4-methylphenyl)sulfanyl]propanamide: Contains a cyclopropyl group and a propanamide moiety, differing in the alkyl chain length and structure.
Uniqueness
N-(3-methylphenyl)-2-[(4-methylphenyl)sulfanyl]acetamide is unique due to the presence of both a sulfanyl group and an acetamide moiety, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-(3-methylphenyl)-2-(4-methylphenyl)sulfanylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NOS/c1-12-6-8-15(9-7-12)19-11-16(18)17-14-5-3-4-13(2)10-14/h3-10H,11H2,1-2H3,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODUJHISZPDTSJS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCC(=O)NC2=CC=CC(=C2)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701321793 |
Source
|
Record name | N-(3-methylphenyl)-2-(4-methylphenyl)sulfanylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701321793 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
0.8 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24806498 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
333450-52-5 |
Source
|
Record name | N-(3-methylphenyl)-2-(4-methylphenyl)sulfanylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701321793 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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